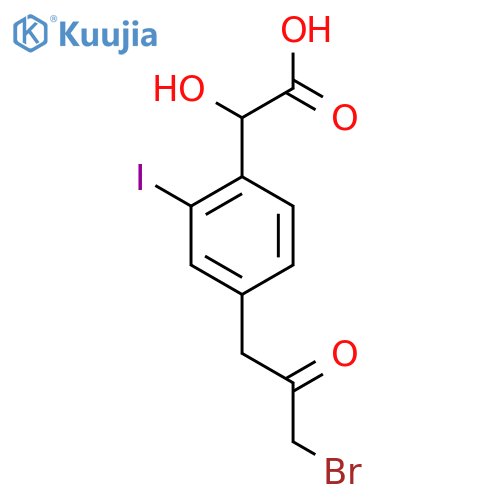

Cas no 1806373-50-1 (4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid)

1806373-50-1 structure

商品名:4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid

CAS番号:1806373-50-1

MF:C11H10BrIO4

メガワット:413.003175258636

CID:4940429

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid

-

- インチ: 1S/C11H10BrIO4/c12-5-7(14)3-6-1-2-8(9(13)4-6)10(15)11(16)17/h1-2,4,10,15H,3,5H2,(H,16,17)

- InChIKey: VXPDJYIYMZVPNK-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(CBr)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 74.6

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015026494-1g |

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |

1806373-50-1 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015026494-250mg |

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |

1806373-50-1 | 97% | 250mg |

494.40 USD | 2021-06-18 | |

| Alichem | A015026494-500mg |

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |

1806373-50-1 | 97% | 500mg |

806.85 USD | 2021-06-18 |

4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1806373-50-1 (4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 42464-96-0(NNMTi)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬